Jasmonic acid

Catalog No.
S1486854
CAS No.
77026-92-7
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasmonic acid

CAS Number

77026-92-7

Product Name

Jasmonic acid

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N

SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Synonyms

(1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid; (+/-)-Jasmonic Acid; [1α,2β(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid;

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O

Plant Stress Response:

  • Abiotic stress: Studies have shown that JA regulates plant responses to various abiotic stresses, including drought, salinity, and extreme temperatures. For example, research suggests that JA application can improve plant tolerance to drought stress by regulating stomatal closure and enhancing antioxidant enzyme activity [].
  • Biotic stress: JA plays a vital role in plant defense against herbivores and pathogens. When a plant is wounded, JA levels increase, triggering the production of secondary metabolites that deter herbivores and attract beneficial insects.

Plant Growth and Development:

  • Root development: Research suggests that JA influences root growth and architecture in plants. Studies have shown that JA application can promote root growth and branching, potentially improving nutrient uptake and stress tolerance.
  • Seed germination: JA signaling pathways have been implicated in regulating seed germination in some plant species. Research suggests that JA can interact with other hormones like gibberellic acid (GA) to influence seed dormancy and germination processes [].

Postharvest Storage and Quality:

  • Fruit ripening: JA plays a role in fruit ripening, influencing color change, softening, and flavor development. Research suggests that manipulating JA levels through various techniques could potentially extend shelf life and improve fruit quality [].
  • Disease resistance: Studies have shown that applying JA or its derivatives can enhance a plant's resistance to postharvest diseases caused by fungi and bacteria. This approach is being explored as a potential alternative to synthetic fungicides for extending shelf life and reducing food spoilage [].

Jasmonic acid is an organic compound classified as a member of the jasmonate family of plant hormones. It is primarily involved in regulating plant growth, development, and responses to environmental stressors. First isolated in 1957 from jasmine, jasmonic acid is biosynthesized from linolenic acid through the octadecanoid pathway. This compound plays a critical role in various physiological processes, including growth inhibition, senescence (aging), and defense against herbivores and pathogens .

  • Plant Defense: JA plays a central role in plant defense mechanisms. When a plant is wounded by herbivores or insects, JA signaling pathways are activated. This triggers the production of various defense compounds like proteinase inhibitors that deter herbivores [].
  • Stress Response: Jasmonic acid also helps plants respond to abiotic stresses like drought, salinity, and ozone exposure. It can influence stomatal closure (regulation of leaf pores for gas exchange) and gene expression patterns to enhance stress tolerance [].
  • Growth and Development: JA interacts with other plant hormones like auxin and gibberellins to regulate various growth and development processes. It can influence root growth, seed germination, and flower development [].
  • Generally Safe for Handling: Jasmonic acid is generally considered safe for handling in research laboratories when following standard protocols for organic compounds.
  • Potential Irritant: Concentrated jasmonic acid may cause skin or eye irritation. Researchers should wear appropriate personal protective equipment when handling it.

Jasmonic acid undergoes several key chemical transformations:

  • Biosynthesis: The synthesis begins with linolenic acid being oxidized by lipoxygenase, forming hydroperoxides. These intermediates are cyclized by allene oxide synthase, leading to the formation of allene oxides and subsequently 12-oxophytodienoic acid. Further β-oxidation results in the production of jasmonic acid .
  • Derivatives Formation: Jasmonic acid can be converted into various derivatives, such as methyl jasmonate and jasmonoyl-isoleucine. Methyl jasmonate is particularly notable for its role as a signaling molecule that can diffuse through air to induce defense responses in neighboring plants .

Jasmonic acid is integral to plant defense mechanisms against biotic stressors like herbivores and pathogens. It activates the expression of genes related to defense responses, including those that produce protease inhibitors, which deter insect feeding by impairing their digestive processes. Additionally, jasmonic acid is involved in regulating physiological processes such as:

  • Growth Regulation: It influences processes like flower development and leaf abscission.
  • Stress Response: Jasmonic acid levels increase in response to mechanical damage or insect feeding, triggering systemic defenses .

Its antagonistic relationship with salicylic acid can lead to increased susceptibility to certain pathogens under specific conditions .

The synthesis of jasmonic acid primarily occurs through enzymatic pathways involving several key enzymes:

  • Lipoxygenase: Converts linolenic acid into hydroperoxides.
  • Allene Oxide Synthase: Catalyzes the formation of allene oxides from hydroperoxides.
  • Allene Oxide Cyclase: Converts allene oxides into 12-oxophytodienoic acid.
  • OPDA Reductase and β-Oxidation Enzymes: Finalize the conversion of 12-oxophytodienoic acid into jasmonic acid within peroxisomes .

Jasmonic acid has significant applications in agriculture and biotechnology:

  • Pest Control: It can be used as a seed treatment to enhance plants' natural defenses against pests.
  • Plant Growth Regulation: Its application can stimulate or inhibit growth processes depending on concentration and context.
  • Therapeutics: Research indicates potential uses in cancer therapy due to its ability to induce apoptosis in tumor cells while minimizing side effects on healthy tissues .

Studies have shown that jasmonic acid interacts with various signaling pathways within plants:

  • Defense Mechanisms: It works alongside salicylic acid in mediating responses to biotic stress but can also create trade-offs between resistance to herbivores and pathogens.
  • Signal Transduction: Jasmonic acid influences gene expression through receptor interactions, notably with the coronatine-insensitive 1 receptor, which is crucial for its signaling pathway .

Jasmonic acid shares structural similarities with several other compounds, yet it possesses unique biological functions that distinguish it within plant physiology:

Compound NameStructural SimilarityUnique Functionality
Salicylic AcidAromatic structurePrimarily involved in pathogen defense mechanisms
Arachidonic AcidFatty acid backbonePrecursor for prostaglandins involved in mammalian inflammation
Methyl JasmonateEster derivativeActs as a volatile signaling molecule for plant communication
CoronatineSynthetic analogMimics jasmonic acid's functions but is used for experimental studies

While jasmonic acid and salicylic acid both play roles in plant defense, their pathways often exhibit antagonistic effects, highlighting the complexity of plant hormonal regulation .

XLogP3

1.6

Appearance

Assay:≥98% (sum of isomers)A solution in ethanol

UNII

6RI5N05OWW

MeSH Pharmacological Classification

Plant Growth Regulators

Other CAS

6894-38-8
59366-47-1

Wikipedia

Jasmonic acid
(-)-jasmonic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]

Dates

Modify: 2023-08-15
Fonseca et al. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate Nature Chemical Biology, doi: 10.1038/nchembio.161, published online 5 April 2009 http://www.nature.com/naturechemicalbiology
Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018

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